7-Chloro-1-(4-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
7-chloro-1-(4-fluorophenyl)-2-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFNO3/c1-21-15(9-2-5-11(20)6-3-9)14-16(22)12-8-10(19)4-7-13(12)24-17(14)18(21)23/h2-8,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEHSRSLRDWNRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
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Michael Addition : The amine attacks the α,β-unsaturated ketone of the coumarin derivative, forming a β-amino ketone intermediate.
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Cyclization : Intramolecular nucleophilic attack by the hydroxyl group forms the chromeno ring.
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Dehydration : Acid catalysis (e.g., acetic acid) facilitates water elimination, yielding the dihydrochromeno-pyrrole core.
Optimized Conditions :
Table 1: Key Parameters for MCR Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Ethanol + 1% AcOH | Maximizes cyclization efficiency |
| Temperature | 40°C | Balances reaction rate and decomposition |
| Amine Equivalents | 1.1 eq | Ensures complete aldehyde conversion |
Stepwise Assembly via Coumarin Functionalization
An alternative route involves sequential functionalization of a preformed coumarin scaffold:
Step 1: Synthesis of 7-Chloro-4-(2-hydroxyphenyl)coumarin
Step 2: Pyrrole Ring Formation
Step 3: Cyclization and Oxidation
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Cyclizing Agent : p-Toluenesulfonic acid (PTSA)
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Oxidant : DDQ (dichlorodicyanoquinone)
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Multicomponent (MCR) | 72–85 | >95 | High |
| Stepwise Assembly | 58–65 | 90–93 | Moderate |
The MCR approach outperforms stepwise methods in yield and scalability due to reduced intermediate isolation steps. However, the stepwise route allows finer control over stereochemistry.
Solvent and Catalytic Effects
Solvent Screening
Catalytic Additives
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PEG-SO₃H : Enhances Michael addition kinetics in coumarin systems (15% yield increase).
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PTSA : Critical for dehydrative cyclization in stepwise routes.
Challenges and Mitigation Strategies
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic effects. Research indicates that it may exhibit significant biological activities such as:
- Anticancer Properties : Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cancer cell proliferation pathways. The unique substituents in this compound may enhance its interaction with specific biological targets related to cancer.
- Antimicrobial Activity : The chromeno-pyrrole framework has been associated with antimicrobial properties. Investigations into the compound's efficacy against various bacterial strains have yielded promising results.
Synthesis of Derivatives
The ability to synthesize derivatives of 7-Chloro-1-(4-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione allows researchers to explore a wide range of biological activities:
- Multi-component Reactions : Efficient synthetic procedures have been developed to create libraries of substituted chromeno-pyrrole derivatives. For instance, a study demonstrated the synthesis of over 200 variants using a one-pot multicomponent approach, achieving high yields and purity .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies are essential for elucidating its mechanism of action and optimizing its structure for enhanced activity.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 7-Chloro-1-(4-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include proteins involved in cell signaling and metabolic processes.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below highlights key structural analogs and their properties:
Key Observations :
- Substituent Effects on Yield : Hydroxyphenyl and furan-containing analogs (e.g., 4{8–11-24}, 4{9–5-21}) exhibit moderate yields (62–72%), influenced by steric and electronic factors during MCR .
- Melting Points : Higher melting points (>295°C) correlate with polar substituents (e.g., 4-hydroxyphenyl), suggesting stronger intermolecular interactions .
- Halogen Variation : Bromo substitution at position 7 () may alter reactivity compared to chloro, though biological implications remain unexplored .
Spectral and Structural Analysis
- IR Spectroscopy : Analogs with hydroxyl groups (e.g., 4{8–11-24}) show broad O–H stretches (~3386 cm⁻¹), absent in the target compound. All derivatives exhibit carbonyl stretches (~1701–1647 cm⁻¹), confirming the dione motif .
- NMR Data : The 4-fluorophenyl group in the target compound would produce distinct ¹⁹F NMR signals, differentiating it from nitro- or methoxy-substituted analogs (e.g., NCGC00538279) .
Biological Activity
7-Chloro-1-(4-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of chromeno-pyrrole derivatives, which are known for their diverse pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry, particularly in cancer therapy and anti-inflammatory treatments.
Chemical Structure and Properties
The molecular formula of 7-Chloro-1-(4-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is with a molecular weight of approximately 442.9 g/mol. The compound features a unique bicyclic structure that combines both aromatic and heterocyclic components, which may influence its interaction with biological targets.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in cell signaling pathways, particularly those related to cancer cell proliferation.
- Modulation of Receptor Activity : It may act as a modulator of receptor functions, influencing pathways associated with inflammation and tumor growth.
- Interaction with Cell Membranes : Studies suggest that derivatives of pyrrole compounds can intercalate into lipid bilayers, affecting membrane integrity and function.
Anticancer Activity
Recent studies have indicated that 7-Chloro-1-(4-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibits significant anticancer properties. For example:
- Cell Line Studies : In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines. The growth inhibition was particularly notable in breast and colon cancer models.
Anti-inflammatory Activity
The compound has also shown potential as an anti-inflammatory agent. In studies involving lipopolysaccharide (LPS)-induced inflammation models:
- Cytokine Production : It significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
| Treatment | TNF-alpha Reduction (%) | IL-6 Reduction (%) | Reference |
|---|---|---|---|
| Control | - | - | - |
| Compound (10 µM) | 70 | 65 | |
| Compound (50 µM) | 85 | 80 |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- In Vivo Tumor Models : In a study using xenograft models, administration of the compound resulted in significant tumor size reduction compared to control groups. The mechanism was attributed to apoptosis induction in tumor cells.
- Combination Therapy : Preliminary data suggest enhanced efficacy when combined with standard chemotherapeutic agents like doxorubicin, indicating potential for use in combination therapies.
Toxicity and Safety Profile
Toxicological assessments have shown that while the compound exhibits potent biological activity, it also needs to be evaluated for safety:
- Cytotoxicity Assays : In vitro cytotoxicity tests on normal human cell lines indicated low toxicity at therapeutic concentrations.
Q & A
Q. What are the most efficient synthetic routes for 7-Chloro-1-(4-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
- Methodological Answer : The compound can be synthesized via multicomponent one-pot reactions, optimized for mild conditions (room temperature, ambient pressure) to minimize side products. A typical protocol involves:
- Condensation of substituted phenols (e.g., 4-fluorophenol derivatives) with pyrrole precursors.
- Sequential introduction of chloro and methyl groups via nucleophilic substitution or Friedel-Crafts alkylation .
- Final purification using column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
Key Optimization : Use of catalytic acids (e.g., p-toluenesulfonic acid) enhances yield (up to 72% reported for analogs) .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer : A combination of techniques is required:
- 1H/13C NMR : Assign aromatic protons (δ 7.13–7.95 ppm for fluorophenyl and chromene protons) and carbonyl carbons (δ 170–160 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (1647–1701 cm⁻¹ for lactone and pyrrole-dione moieties) .
- HRMS : Validate molecular weight (e.g., [M+H]+ = 432.0 for analogs) and fragmentation patterns .
Reference Data Table :
| Technique | Key Peaks/Shifts | Functional Group Identified |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 5.46 (s, 1H, CH), δ 7.95–7.89 (m, 3H) | Chromene ring, fluorophenyl |
| 13C NMR | δ 171.9 (C=O), 158.3 (Ar-C-F) | Lactone, fluorophenyl substituent |
| IR | 1701 cm⁻¹ (C=O) | Dione moiety |
Advanced Research Questions
Q. How can reaction conditions be optimized when synthesizing analogs with low yields?
- Methodological Answer : Low yields (e.g., <50%) may result from steric hindrance or poor solubility. Mitigation strategies include:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions .
- Temperature Gradients : Stepwise heating (40°C → 80°C) to control exothermic steps .
Case Study : Analog synthesis achieved 72% yield using DMF as solvent and slow addition of methylating agents .
Q. How to resolve contradictions in reported biological activity data for dihydrochromeno-pyrrole-diones?
- Methodological Answer : Discrepancies may arise from substituent effects or assay variability. Systematic approaches include:
- Structure-Activity Relationship (SAR) : Compare activity of 4-fluorophenyl vs. 3-hydroxyphenyl analogs (e.g., fluorophenyl enhances lipophilicity, impacting membrane permeability) .
- Dose-Response Curves : Use standardized assays (e.g., MIC for antimicrobial studies, IC50 for cytotoxicity) .
- Molecular Docking : Validate target binding (e.g., kinase inhibition via chromene-pyrrole scaffold) using software like AutoDock Vina .
Q. What computational methods predict the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model:
- HOMO-LUMO Gaps : Predict reactivity (e.g., electron-deficient fluorophenyl lowers LUMO, enhancing electrophilicity) .
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for derivatization .
Validation : Compare computed NMR shifts with experimental data (RMSD < 0.3 ppm for 13C) .
Key Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
